![molecular formula C10H6I3NO5 B6578140 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid CAS No. 90947-02-7](/img/structure/B6578140.png)
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid
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Overview
Description
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C8H4I3NO4 . It is also known as 5-amino-2,4,6-triiodoisophthalic acid . This compound is used as an intermediate in organic synthesis and pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid is based on structures generated from information available in ECHA’s databases . The compound has a molecular weight of 558.836 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid include a molecular weight of 558.836 g/mol . It appears as an off-white solid and has a melting point of 275°C .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
- Application : By introducing secondary aromatic polycarboxylate anions, novel Co(II)-tpt MOFs are synthesized. These frameworks exhibit interesting properties for gas storage, catalysis, and separation processes .
Synthetic Chemistry and Drug Design
- Application : Researchers modify its core structure to create novel derivatives with improved pharmacological properties. For example, altering the acetamide moiety can enhance selectivity and reduce side effects .
Mechanism of Action
properties
IUPAC Name |
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I3NO5/c1-2(15)14-8-6(12)3(9(16)17)5(11)4(7(8)13)10(18)19/h1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWMLEMKOKPNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
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